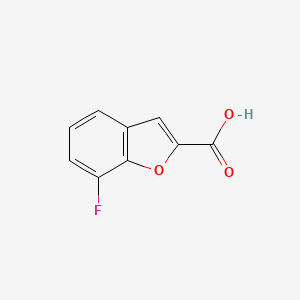

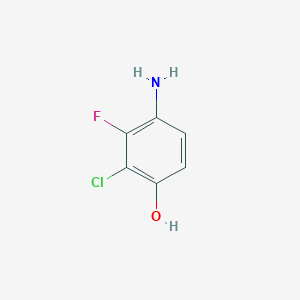

4-Amino-2-metoxibenceno-1-sulfonamida

Descripción general

Descripción

4-Amino-2-methoxybenzene-1-sulfonamide (4-AMBS) is a synthetic sulfonamide molecule with a wide range of applications in scientific research. It is used to study the effects of sulfonamides on biochemical and physiological processes, and to explore new avenues of research in drug design, drug delivery, and other areas. 4-AMBS has been found to be a useful tool in studying the mechanisms of action of sulfonamides, as well as their biochemical and physiological effects. It has also been used in the development of new drugs, and in the investigation of potential therapeutic applications.

Aplicaciones Científicas De Investigación

Agente Antibacteriano

4-Amino-2-metoxibenceno-1-sulfonamida: es parte de la clase de compuestos de sulfonamida, que son conocidos por sus propiedades antibacterianas. Inhiben la enzima bacteriana dihidrofolato reductasa, que es crucial para la síntesis de folato en las bacterias, evitando así el crecimiento y la replicación bacteriana. Este compuesto podría explorarse por su eficacia contra una gama de infecciones bacterianas, particularmente aquellas resistentes a otros agentes antibacterianos .

Actividad Anti-anhidrasa Carbónica

El compuesto exhibe actividad anti-anhidrasa carbónica, que es significativa en el tratamiento de afecciones como el glaucoma. Los inhibidores de la anhidrasa carbónica se utilizan para reducir la presión intraocular al disminuir la producción de humor acuoso en el ojo. La investigación sobre la actividad específica de This compound en diferentes isoformas de la anhidrasa carbónica podría conducir al desarrollo de nuevos medicamentos oftálmicos .

Aplicaciones Diuréticas

Las sulfonamidas se han utilizado como diuréticos debido a su capacidad para interferir con la reabsorción de iones sodio y cloruro en los riñones. Esto conduce a un aumento de la producción de orina y una reducción de la retención de líquidos en el cuerpo. Investigar el potencial diurético de This compound podría contribuir al desarrollo de nuevos tratamientos para afecciones como la hipertensión y el edema .

Mecanismo De Acción

Target of Action

The primary targets of 4-Amino-2-methoxybenzene-1-sulfonamide are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance and folic acid synthesis .

Mode of Action

4-Amino-2-methoxybenzene-1-sulfonamide interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activity . This interaction results in changes in the physiological processes regulated by these enzymes .

Biochemical Pathways

The compound affects the biochemical pathways associated with fluid balance and folic acid synthesis . The inhibition of carbonic anhydrase disrupts fluid balance, while the inhibition of dihydropteroate synthetase interferes with folic acid synthesis . The downstream effects of these disruptions can lead to various physiological changes .

Pharmacokinetics

Like other sulfonamides, it is expected to have good absorption and distribution profiles, undergo metabolism in the liver, and be excreted in the urine .

Result of Action

The molecular and cellular effects of 4-Amino-2-methoxybenzene-1-sulfonamide’s action include the disruption of fluid balance and folic acid synthesis at the cellular level . These disruptions can lead to physiological changes and potential therapeutic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 4-Amino-2-methoxybenzene-1-sulfonamide . For instance, acidic conditions can enhance the compound’s solubility and absorption, while elevated temperatures might affect its stability .

Análisis Bioquímico

Biochemical Properties

4-Amino-2-methoxybenzene-1-sulfonamide plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with dihydropteroate synthetase, an enzyme involved in folic acid synthesis . This interaction inhibits the enzyme’s activity, thereby affecting the synthesis of folic acid, which is essential for bacterial growth and replication .

Cellular Effects

The effects of 4-Amino-2-methoxybenzene-1-sulfonamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with dihydropteroate synthetase leads to a decrease in folic acid synthesis, which in turn affects DNA synthesis and cell division . This compound has also been observed to induce changes in gene expression related to folic acid metabolism .

Molecular Mechanism

At the molecular level, 4-Amino-2-methoxybenzene-1-sulfonamide exerts its effects through binding interactions with biomolecules. It acts as a competitive inhibitor of dihydropteroate synthetase, binding to the enzyme’s active site and preventing the normal substrate, para-aminobenzoic acid, from binding . This inhibition disrupts the synthesis of folic acid, leading to a cascade of effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-2-methoxybenzene-1-sulfonamide change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Amino-2-methoxybenzene-1-sulfonamide remains stable under standard laboratory conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to this compound has been associated with sustained inhibition of folic acid synthesis and subsequent effects on cell growth and division .

Dosage Effects in Animal Models

The effects of 4-Amino-2-methoxybenzene-1-sulfonamide vary with different dosages in animal models. At low doses, the compound effectively inhibits dihydropteroate synthetase without causing significant toxicity . At higher doses, it can lead to adverse effects such as folic acid deficiency and related health issues . Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effect on the enzyme .

Metabolic Pathways

4-Amino-2-methoxybenzene-1-sulfonamide is involved in metabolic pathways related to folic acid synthesis. It interacts with dihydropteroate synthetase, an enzyme that catalyzes a key step in the synthesis of folic acid . By inhibiting this enzyme, the compound disrupts the normal metabolic flux of folic acid, leading to decreased levels of this essential nutrient .

Transport and Distribution

Within cells and tissues, 4-Amino-2-methoxybenzene-1-sulfonamide is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of 4-Amino-2-methoxybenzene-1-sulfonamide within cells is crucial for its inhibitory effects on dihydropteroate synthetase and subsequent biochemical reactions .

Subcellular Localization

The subcellular localization of 4-Amino-2-methoxybenzene-1-sulfonamide is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that 4-Amino-2-methoxybenzene-1-sulfonamide can effectively interact with dihydropteroate synthetase and inhibit its activity, thereby influencing folic acid synthesis and related cellular processes .

Propiedades

IUPAC Name |

4-amino-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMJNVKDXFQPMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701295350 | |

| Record name | 4-Amino-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252562-09-7 | |

| Record name | 4-Amino-2-methoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252562-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B1290049.png)

![6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1290054.png)

![1-Azabicyclo[3.2.2]nonan-3-one](/img/structure/B1290067.png)